Cas no 3391-90-0 ((S)-Pulegone)

(S)-Pulegone is a monoterpene ketone found naturally in essential oils such as peppermint and pennyroyal. It serves as a key intermediate in organic synthesis, particularly for the production of flavors, fragrances, and pharmaceuticals. Its stereospecific (S)-configuration ensures high selectivity in chiral synthesis, making it valuable for asymmetric reactions. (S)-Pulegone exhibits notable reactivity in cyclization and rearrangement processes, often utilized in the synthesis of menthol derivatives and other terpenoid compounds. With a characteristic mint-like aroma, it is also employed in perfumery and flavoring applications. Its purity and defined stereochemistry make it a preferred choice for research and industrial applications requiring precise molecular control.
(S)-Pulegone structure
(S)-Pulegone structure
Product Name:(S)-Pulegone
CAS No:3391-90-0
MF:C10H16O
MW:152.233443260193
CID:308196
PubChem ID:24859753
Update Time:2025-06-11

(S)-Pulegone Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanone,5-methyl-2-(1-methylethylidene)-, (5S)-
    • (?)-Pulegone
    • (S)-(-)-Pulegone
    • (S)-Pulegone
    • PULEGONE, S-(-)-(AS) (PLEASE CALL)
    • S-(-)-PULEGONE
    • S-p-Menth-4(8)-en-3-one
    • (5S)-5-methyl-2-(propan-2-ylidene)cyclohexanone
    • (S)-()-Pulegone
    • (S)-(?)-Pulegone
    • SCHEMBL3064832
    • Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, (S)-
    • (-)-Pulegone
    • (5S)-5-METHYL-2-(PROPAN-2-YLIDENE)CYCLOHEXAN-1-ONE
    • CHEBI:81226
    • CHEMBL366136
    • FS-7316
    • NZGWDASTMWDZIW-QMMMGPOBSA-N
    • J-019377
    • Q27155170
    • HL7Z89M60H
    • (5S)-5-methyl-2-propan-2-ylidenecyclohexan-1-one
    • (S)-(-)-Pulegone, 98%
    • C17623
    • 3391-90-0
    • DTXSID901317958
    • L-PULEGONE
    • (S)-5-Methyl-2-(propan-2-ylidene)cyclohexanone
    • UNII-HL7Z89M60H
    • Pulegone, (-)-
    • (5R)-2-isopropylidene-5-methylcyclohexanone
    • 89-82-7
    • (1R)-(+)-p-Menth-4(8)-en-3-one
    • (+)-(R)-Pulegone
    • (+)-p-Menth 4(8)-ene 3-one
    • 15932-80-6
    • (+)-Pulegone
    • (R)-pulegone
    • Pulegone
    • d-Pulegone
    • (S)-5-methyl-2-(1-methylethylidene)-cyclohexane; (S)-(-)-p-Menth-4(8)-en-3-one
    • MDL: MFCD00142347
    • Inchi: 1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m0/s1
    • InChI Key: NZGWDASTMWDZIW-QMMMGPOBSA-N
    • SMILES: O=C1/C(=C(\C)/C)/CC[C@H](C)C1

Computed Properties

  • Exact Mass: 152.12000
  • Monoisotopic Mass: 152.120115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 2.8
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Light yellow liquid
  • Density: 0.937 g/mL at 25 °C(lit.)
  • Melting Point: 244°C
  • Boiling Point: 223-224 °C(lit.)
  • Flash Point: Degrees Fahrenheit:185°F
    Degrees Celsius:85°C
  • Refractive Index: n20/D 1.488(lit.)
  • PSA: 17.07000
  • LogP: 2.71190
  • Optical Activity: [α]20/D −22°, neat
  • Solubility: Not determined

(S)-Pulegone Security Information

  • Hazardous Material transportation number:NA 1993 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S16; S26; S36
  • FLUKA BRAND F CODES:10-23
  • Hazardous Material Identification: Xn
  • Storage Condition:2-8°C
  • Risk Phrases:R22; R36/37/38

(S)-Pulegone Customs Data

  • HS CODE:2914299000
  • Customs Data:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

(S)-Pulegone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA03550-1ml
Cyclohexanone,5-methyl-2-(1-methylethylidene)-, (5S)-
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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¥3,741.00 2022-09-28
TRC
P840170-0.5ml
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$ 120.00 2022-03-30
TRC
P840170-1ml
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$ 1369.00 2023-09-06
TRC
P840170-2.5ml
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$ 410.00 2022-03-30
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P840170-5ml
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$ 6141.00 2023-09-06
TRC
P840170-10ml
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10ml
$ 11040.00 2023-09-06
ChromaDex Standards
ASB-00016406-100-100mg
PULEGONE, S
3391-90-0
100mg
$159.00 2023-10-25

(S)-Pulegone Related Literature

Additional information on (S)-Pulegone

Chemical Profile of (S)-Pulegone (CAS No. 3391-90-0)

(S)-Pulegone, with the chemical formula C10H14O, is a significant chiral monoterpene ketone widely recognized for its applications in pharmaceuticals, fragrances, and natural product synthesis. Its CAS number, CAS No. 3391-90-0, uniquely identifies it in chemical databases and literature, underscoring its importance in synthetic chemistry and industrial applications.

The compound is an enantiomer of (R)-pulegone, with the (S)-configuration being particularly valued for its biological activity and synthetic utility. This stereochemical specificity has garnered considerable attention in recent years, especially in the context of drug development and enantioselective synthesis.

(S)-Pulegone is naturally derived from mint oils, particularly from species like Mentha piperita. Its isolation and purification are critical processes, often involving distillation or chromatographic techniques to achieve high enantiomeric purity. The growing demand for enantiomerically pure compounds in pharmaceuticals has driven advancements in extraction and resolution methods for (S)-Pulegone.

In the pharmaceutical industry, (S)-Pulegone serves as a key intermediate in the synthesis of various bioactive molecules. Its chiral center makes it a valuable building block for drugs targeting specific biological pathways. Recent studies have highlighted its role in developing antitumor and antimicrobial agents, where the stereochemistry of the molecule significantly influences its pharmacological properties.

One of the most notable applications of (S)-Pulegone is in the synthesis of (S)-naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The enantiopure form of naproxen exhibits higher efficacy and lower gastrointestinal side effects compared to racemic naproxen. This has spurred research into optimizing the synthesis of (S)-naproxen using (S)-Pulegone as a precursor, leveraging biocatalytic methods to enhance yield and selectivity.

The fragrance industry also benefits from (S)-Pulegone, where it is used to impart minty and fresh notes to perfumes and personal care products. Its natural origin and pleasant aroma make it a preferred choice for fragrance compositions. Additionally, researchers are exploring its potential in creating novel scent profiles by combining it with other terpenes or aromatic compounds.

Synthetic chemists have developed innovative methodologies for producing high-purity (S)-Pulegone. Enantioselective hydrogenation of racemic pulegone using chiral catalysts has emerged as a particularly effective approach. Recent advancements in asymmetric catalysis have enabled the use of transition metal complexes and organocatalysts that facilitate highly efficient enantioconversions, reducing reaction times and improving atom economy.

The biocatalytic route to (S)-Pulegone is another area of active research. Enzymes such as ketoreductases have been engineered to selectively reduce ketones while maintaining high enantiomeric excess. This green chemistry approach aligns with the growing emphasis on sustainable manufacturing practices in the chemical industry. Biocatalysis not only offers high selectivity but also operates under mild conditions, minimizing waste generation.

The role of computational chemistry in designing synthetic routes for (S)-Pulegone cannot be overstated. Molecular modeling and density functional theory (DFT) calculations help predict reaction outcomes and optimize catalyst design. These computational tools have accelerated the discovery of novel synthetic pathways by allowing researchers to screen numerous possibilities before conducting experimental trials.

In conclusion, (S)-Pulegone (CAS No. 3391-90-0) is a versatile compound with significant applications across multiple industries. Its stereochemical properties make it indispensable in pharmaceutical synthesis, particularly for developing enantiopure drugs like NSAIDs. Advances in synthetic methodologies, including biocatalysis and asymmetric catalysis, continue to enhance its production efficiency. As research progresses, new applications for this remarkable terpenoid are likely to emerge, further solidifying its importance in modern chemistry.

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